molecular formula C17H12ClNO2S B092943 芬替扎克 CAS No. 18046-21-4

芬替扎克

货号 B092943
CAS 编号: 18046-21-4
分子量: 329.8 g/mol
InChI 键: JIEKMACRVQTPRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the family of oxicams. It was first developed in the 1980s and has been used for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Fentiazac is known to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.

科学研究应用

  1. 镇痛、消炎和解热活性:芬替扎克已被证明具有显着的镇痛、消炎和解热特性。它可有效治疗风湿性疾病和其他疼痛 (Marmo,1979)

  2. 在牙科手术中的应用:它已被有效地用于拔牙和轻微口腔手术后的镇痛,显示出快速的镇痛效果和广泛的安全范围 (Shimura 等,1981)

  3. 在运动微创伤中的应用:芬替扎克以 5% 乳膏剂型局部用于运动损伤的炎症性病变,显示出减轻疼痛和炎症的治疗功效 (Sinniger & Blanchard,1981)

  4. 治疗儿童败血性炎症性疾病:在儿科患者中,芬替扎克已以栓剂形式用于治疗上呼吸道的败血性炎症性疾病,显示出疗效和良好的耐受性 (Nespoli 等,1982)

  5. 类风湿性关节炎治疗:芬替扎克已用于治疗类风湿性关节炎,研究表明晨僵和关节酸痛等症状有显着改善 (Fellet,1979)

  6. 改善药物溶解度:已经进行了通过包合物提高芬替扎克溶解度的研究,这可以提高其疗效和应用 (Yoon 等,1990)

  7. 与其他镇痛药的比较:芬替扎克已在临床试验中与其他镇痛药(如扑热息痛)进行比较,在止痛方面通常显示出优异或相当的疗效 (Leguen Ma,1985)

  8. 药物代谢和药代动力学:对芬替扎克在人和动物中的代谢和药代动力学的研究提供了对其吸收、生物转化和排泄方式的见解 (Franklin 等,1984;Zanolo 等,1981)(Zanolo 等,1981)

属性

IUPAC Name

2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKMACRVQTPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023050
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fentiazac

CAS RN

18046-21-4
Record name Fentiazac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18046-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentiazac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentiazac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENTIAZAC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentiazac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTIAZAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fentiazac
Reactant of Route 2
Fentiazac
Reactant of Route 3
Reactant of Route 3
Fentiazac
Reactant of Route 4
Reactant of Route 4
Fentiazac
Reactant of Route 5
Fentiazac
Reactant of Route 6
Fentiazac

Citations

For This Compound
696
Citations
PS Dowell, DM Pierce, RA Franklin, R Norris… - Xenobiotica, 1984 - Taylor & Francis
… after either single- or multiple-dosing of fentiazac. As this type of drug may be administered … fentiazac and p-hydroxyfentiazac (figure 1, II) after repeated oral administration of fentiazac (…
Number of citations: 1 www.tandfonline.com
G Katona, A Bondani - Current Medical Research and Opinion, 1979 - Taylor & Francis
… the efficacy and tolerability of fentiazac (300 mg per day) with … in 78.9% of those receiving fentiazac and in 73.6% of those … and continued improvement in the fentiazac group in all of …
Number of citations: 11 www.tandfonline.com
S TAKAHASHI, T UCHIYAMA, Y FUJIOKA… - Japanese Journal of …, 1980 - jstage.jst.go.jp
… 今回,わ れわれはfentiazacの … 被検薬のfentiazac(以 下FAと 略す)は50mg含 … 抜歯後の疼痛を対象 と してfentiazac(FA)100mg, diclofenac sodium(DS)50mgの1回 …
Number of citations: 0 www.jstage.jst.go.jp
J Chang, RP Carlson, AJ Lewis - Agents and Actions, 1984 - Springer
… In conclusion, our in vivo results indicate that it is unlikely that p-OH fentiazac, the major metabolite of fentiazac contributes significantly to the antiinflammatory activity of fentiazac. Even …
Number of citations: 2 link.springer.com
RA Franklin, R Norris, NW Shepherd, ST Rhenius - Xenobiotica, 1984 - Taylor & Francis
… of I4C-fentiazac. Furthermore, the radioactivity was shown to comprise largely p-hydroxylated fentiazac and unchanged fentiazac (see figure 2). Although the faecally excreted fentiazac …
Number of citations: 5 www.tandfonline.com
N Thumb, G Kolarz, O Scherak… - Journal of international …, 1987 - journals.sagepub.com
In a double-blind parallel group comparison of efficacy and safety, 19 patients with peri-arthritis of the shoulder received 200 mg fentiazac twice daily and 19 received 50 mg diclofenac …
Number of citations: 19 journals.sagepub.com
S Fumero, A Mondino, S Silvestri, G Zanolo… - Pharmacological …, 1980 - Elsevier
Fentiazac binds rapidly and in a considerable percentage to serum protein. The methods of investigations used showed that after “in vivo” administration Fentiazac bound to serum …
Number of citations: 5 www.sciencedirect.com
E Marmo - Current Medical Research and Opinion, 1979 - Taylor & Francis
… and in vivo techniques have shown that fentiazac, a novel alkanoic acid … Fentiazac is well absorbed after oral and rectal … are reviewed and indicate that fentiazac is an effective and well …
Number of citations: 14 www.tandfonline.com
A Fellet - Current Medical Research and Opinion, 1979 - Taylor & Francis
… The results observed in this study indicate that fentiazac is effective in the treatment of … These data have a special interest because fentiazac was used as a single drug treatment …
Number of citations: 5 www.tandfonline.com
HJ Yoon, UB Back, SH Seo, SU Kim - Journal of Pharmaceutical …, 1990 - koreascience.kr
… of fentiazac which … fentiazac in PEG 1500> complex prepared by freeze dying method in Witepsol H-15 > complex prepared by solvent evaporation method in Witepsol H-15 > fentiazac …
Number of citations: 2 koreascience.kr

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。